molecular formula C13H10N4O3S2 B12488506 N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide

N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide

Cat. No.: B12488506
M. Wt: 334.4 g/mol
InChI Key: ZOHLDLITGASDEJ-UHFFFAOYSA-N
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Description

N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide is a complex heterocyclic compound that belongs to the thiazole and quinazoline families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and the subsequent fusion with the quinazoline moiety. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and sulfur-containing compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.

Scientific Research Applications

N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide involves interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazole and quinazoline rings play a crucial role in binding to biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy.

Uniqueness

N’-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide is unique due to its combined thiazole and quinazoline structure, which imparts a broad spectrum of biological activities and potential applications. The presence of both sulfur and nitrogen atoms in the heterocyclic rings enhances its reactivity and binding affinity to various biological targets.

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide

InChI

InChI=1S/C13H10N4O3S2/c1-6(18)15-16-12(20)9-10-14-11(19)7-4-2-3-5-8(7)17(10)13(21)22-9/h2-5H,1H3,(H,14,19)(H,15,18)(H,16,20)

InChI Key

ZOHLDLITGASDEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1

Origin of Product

United States

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